2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(2-fluorophenyl)acetamide
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Overview
Description
- The final step involves the acylation of the thioether intermediate with 2-fluorophenylacetyl chloride.
- This reaction is usually performed in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods:
- Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors.
- Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
- Purification steps may include recrystallization, chromatography, or distillation.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the nitro group (if present) or the triazole ring can be achieved using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, such as using a strong base or a metal catalyst.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for sulfoxide formation.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) for nucleophilic aromatic substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives or amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and potential to form various derivatives.
Biology and Medicine:
- Investigated for its antimicrobial and antifungal properties.
- Potential anticancer agent due to its ability to intercalate with DNA and inhibit cell proliferation.
Industry:
- Could be used in the development of new pharmaceuticals.
- Potential applications in agrochemicals as a fungicide or pesticide.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(2-fluorophenyl)acetamide typically involves the following steps:
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Formation of the Triazolopyridine Core:
- Starting with a suitable pyridine derivative, the triazole ring is introduced through a cyclization reaction with hydrazine and an appropriate aldehyde or ketone.
- Reaction conditions often include heating under reflux in a solvent such as ethanol or acetic acid.
-
Thioether Formation:
- The triazolopyridine intermediate is then reacted with a thiol compound to form the thioether linkage.
- Common reagents include thiourea or sodium hydrosulfide, and the reaction is typically carried out in a polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Mechanism of Action
The mechanism by which 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(2-fluorophenyl)acetamide exerts its effects is primarily through interaction with biological macromolecules such as DNA and proteins. The compound’s triazolopyridine core allows it to intercalate into DNA, disrupting replication and transcription processes. Additionally, the fluorophenylacetamide moiety may enhance binding affinity to specific protein targets, leading to inhibition of enzymatic activity or signaling pathways involved in cell growth and survival.
Comparison with Similar Compounds
1,2,4-Triazolo[4,3-a]pyridine derivatives: These compounds share the triazolopyridine core but differ in their substituents, leading to variations in biological activity.
Fluorophenylacetamide derivatives: Compounds with similar acetamide moieties but different heterocyclic cores.
Uniqueness:
- The combination of the triazolopyridine core with a thioether linkage and a fluorophenylacetamide moiety makes this compound unique.
- This structural uniqueness contributes to its distinct biological activities and potential as a versatile pharmacological agent.
By understanding the synthesis, reactivity, and applications of 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(2-fluorophenyl)acetamide, researchers can further explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4OS/c15-10-5-1-2-6-11(10)16-13(20)9-21-14-18-17-12-7-3-4-8-19(12)14/h1-8H,9H2,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGBFADTWZZBEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NN=C3N2C=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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